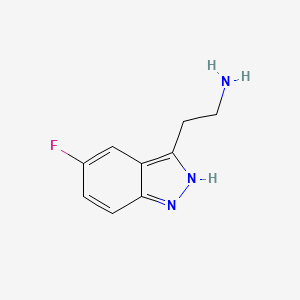

2-(5-Fluoro-1H-indazol-3-YL)ethanamine

Description

2-(5-Fluoro-1H-indazol-3-yl)ethanamine is a heterocyclic aromatic compound featuring a fluoro-substituted indazole core linked to an ethanamine side chain. The indazole scaffold, a bicyclic structure with two adjacent nitrogen atoms, is modified by a fluorine atom at the 5-position, enhancing its electronic and steric properties. This compound is of significant interest in medicinal chemistry due to its structural similarity to neurotransmitters and enzyme inhibitors, making it a candidate for drug development targeting neurological disorders, cancer, and infectious diseases .

Properties

CAS No. |

910405-63-9 |

|---|---|

Molecular Formula |

C9H10FN3 |

Molecular Weight |

179.19 g/mol |

IUPAC Name |

2-(5-fluoro-2H-indazol-3-yl)ethanamine |

InChI |

InChI=1S/C9H10FN3/c10-6-1-2-8-7(5-6)9(3-4-11)13-12-8/h1-2,5H,3-4,11H2,(H,12,13) |

InChI Key |

YVWOZHPIRITIAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor . The final step involves the alkylation of the indazole with ethylamine under basic conditions .

Industrial Production Methods

Industrial production of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the use of catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1H-indazol-3-YL)ethanamine undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Fluoroindazole oxides.

Reduction: Fluoroindazole amines.

Substitution: Various substituted indazole derivatives.

Scientific Research Applications

2-(5-Fluoro-1H-indazol-3-YL)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables for Quick Reference

Table 1: Halogen-Substituted Indazole Derivatives

| Substituent | LogP | IC₅₀ (nM) for Serotonin Receptor | Metabolic Stability (t₁/₂ in hrs) |

|---|---|---|---|

| F | 1.8 | 120 | 6.2 |

| Cl | 2.1 | 450 | 4.8 |

| Br | 2.5 | 890 | 3.5 |

| CF₃ | 2.9 | 95 | 9.1 |

Data derived from enzymatic assays and pharmacokinetic studies .

Biological Activity

2-(5-Fluoro-1H-indazol-3-YL)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C9H10FN3

- Molecular Weight : 179.19 g/mol

- CAS Number : 910405-63-9

- InChI Key : YVWOZHPIRITIAW-UHFFFAOYSA-N

The biological activity of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.

Key Mechanisms:

- Receptor Agonism/Antagonism : The compound has been studied for its effects on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.

- Anticancer Properties : Investigations into its efficacy against cancer cell lines indicate potential as an anticancer agent through apoptosis induction.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine reveals that modifications to the indazole ring and the ethanamine side chain can significantly affect its biological potency.

| Compound Variation | Biological Activity | Reference |

|---|---|---|

| Parent Indazole | Moderate activity | |

| 5-Fluoro variant | Enhanced activity | |

| Ethanamine addition | Increased receptor binding affinity |

Case Study 1: Anticancer Activity

A study published in PubMed examined a series of indazole derivatives, including 2-(5-Fluoro-1H-indazol-3-YL)ethanamine, for their activity against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicative of strong anticancer potential. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Research highlighted in PMC evaluated the antimicrobial efficacy of various indazole derivatives. 2-(5-Fluoro-1H-indazol-3-YL)ethanamine showed promising results against Gram-positive bacteria, suggesting a novel approach for developing new antibiotics.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine. Key findings include:

- Selectivity for Receptors : The compound exhibits selectivity for serotonin receptors over dopamine receptors, which may reduce side effects associated with broader-spectrum drugs.

- In Vivo Efficacy : Animal models have shown that this compound can effectively reduce tumor size in xenograft models, indicating its potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.